molecular formula C13H17NO B14113388 2-butyl-6-methoxy-1H-indole

2-butyl-6-methoxy-1H-indole

Cat. No.: B14113388
M. Wt: 203.28 g/mol
InChI Key: HCCUCMVFJABXCO-UHFFFAOYSA-N
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Description

2-Butyl-6-methoxy-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-6-methoxy-1H-indole typically involves the construction of the indole ring followed by the introduction of the butyl and methoxy substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable butyl-substituted ketone and methoxy-substituted phenylhydrazine .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-6-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Butyl-6-methoxy-1H-indole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, indole derivatives are studied for their interactions with biological macromolecules such as proteins and nucleic acids. This compound may serve as a probe to investigate these interactions and understand the underlying mechanisms .

Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-butyl-6-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The methoxy and butyl substituents may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Uniqueness: 2-Butyl-6-methoxy-1H-indole is unique due to the specific positioning of the butyl and methoxy groups on the indole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-butyl-6-methoxy-1H-indole

InChI

InChI=1S/C13H17NO/c1-3-4-5-11-8-10-6-7-12(15-2)9-13(10)14-11/h6-9,14H,3-5H2,1-2H3

InChI Key

HCCUCMVFJABXCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

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